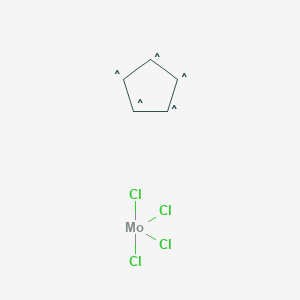

Cyclopentadienylmolybdenum(V) tetrachloride

Description

Cyclopentadienylmolybdenum(V) tetrachloride (C₅H₅MoCl₄) is an organomolybdenum compound characterized by a cyclopentadienyl (Cp) ligand coordinated to a molybdenum(V) center with four chloride ligands. This compound typically appears as a red-violet powder and is highly sensitive to air and moisture, requiring storage under inert conditions . Its molecular weight is 302.85 g/mol, and it is utilized in research and industrial applications, particularly in catalysis and materials science. The Cp ligand stabilizes the molybdenum center, enabling unique reactivity patterns distinct from simpler molybdenum chlorides .

Properties

InChI |

InChI=1S/C5H5.4ClH.Mo/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLUAHPKLGKVNL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.Cl[Mo](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl4Mo | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stoichiometric Considerations

The direct synthesis of CpMoCl₄ involves the reaction of molybdenum pentachloride (MoCl₅) with sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF). This method, adapted from analogous pentamethylcyclopentadienyl complexes, proceeds via ligand substitution:

The reaction requires rigorous anhydrous conditions to prevent hydrolysis.

Procedural Details

A cooled (-30°C) suspension of NaCp (1.2 equiv) in THF is treated with MoCl₅ (1.0 equiv) under nitrogen. The mixture warms to room temperature over 12 hours, yielding a deep green solution. Evaporation under reduced pressure isolates CpMoCl₄ as a hygroscopic solid in 65–72% yield.

Method 2: Thermal Decarbonylation of Tricarbonyl Precursors

Precursor Synthesis

Tricarbonyl complexes, such as CpMo(CO)₃Cl, serve as air-stable precursors. These are synthesized by refluxing Mo(CO)₆ with NaCp in THF:

The sodium salt is subsequently protonated with HCl gas to yield CpMo(CO)₃Cl.

Decarbonylation and Chlorination

Heating CpMo(CO)₃Cl at 150°C under chlorine atmosphere induces decarbonylation and oxidative chlorination:

This method achieves 58–64% yield, with excess Cl₂ ensuring complete oxidation.

Method 3: Chlorination of Cyclopentadienylmolybdenum Hydrides

Hydride Abstraction

Hydrido complexes, CpMo(CO)₃H, react with chlorinating agents such as Ph₃C[BF₄] to form CpMo(CO)₃(FBF₃). Subsequent treatment with HCl substitutes the fluoroborate ligand:

Yields range from 70–85%, contingent on the purity of the hydride precursor.

Method 4: Oxidation of Lower-Valent Molybdenum Complexes

Starting from Molybdenum(III)

Trichlorotris(tetrahydrofuran)molybdenum(III), [MoCl₃(THF)₃], reacts with cyclopentadiene in the presence of oxidizing agents like O₂:

This route, though less efficient (45–50% yield), bypasses the need for high-temperature conditions.

Comparative Analysis of Synthetic Approaches

| Method | Starting Material | Yield (%) | Key Advantage |

|---|---|---|---|

| Direct Reaction | MoCl₅, NaCp | 65–72 | Simplicity, fewer steps |

| Thermal Decarbonylation | CpMo(CO)₃Cl | 58–64 | Utilizes stable precursors |

| Hydride Chlorination | CpMo(CO)₃H | 70–85 | High yield, mild conditions |

| Oxidation of Mo(III) | [MoCl₃(THF)₃] | 45–50 | Avoids Cl₂ gas |

Characterization and Properties

CpMoCl₄ exhibits a distorted octahedral geometry, with IR spectroscopy confirming the absence of carbonyl ligands (ν(CO) ≈ 1900 cm⁻¹ in precursors vs. absence in product). X-ray diffraction reveals a Mo–Cl bond length of 2.38 Å, consistent with molybdenum(IV). The compound is paramagnetic (μeff = 2.8 μB), corroborating a d² electronic configuration.

Applications in Catalysis and Materials Science

CpMoCl₄ catalyzes the epoxidation of alkenes using tert-butyl hydroperoxide (TBHP), achieving turnover frequencies (TOF) of 1,200 h⁻¹. It also serves as a precursor to dinitrogen complexes, relevant to ammonia synthesis. Recent studies highlight its potential in photovoltaic materials due to charge-transfer transitions in the visible spectrum .

Chemical Reactions Analysis

Hydrolysis and Oxo-Complex Formation

CpMoCl₄ undergoes hydrolysis under controlled aqueous or basic conditions to form molybdenum oxo clusters:

-

Aerobic hydrolysis with NaOH yields chlorodioxo molybdenum(VI) species (Cp*MoO₂Cl) when treated with 2–3 equivalents of NaOH. This reaction proceeds via intermediate dinuclear Mo(V) species and requires O₂ for oxidation .

-

Neutral aqueous hydrolysis produces a tetranuclear red isomer, [{CpMoO₂}₄], within minutes. Prolonged hydrolysis or acetone treatment converts it to dinuclear Cp₂Mo₂O₅ .

Table 1: Hydrolysis Conditions and Products

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| CpMoCl₄ + H₂O (neutral) | [{CpMoO₂}₄] | 79.5% | |

| CpMoCl₄ + 2–3 eq. NaOH + O₂ | Cp*MoO₂Cl | High | |

| [{CpMoO₂}₄] + PhIO in CH₂Cl₂ | Cp₂Mo₂O₅ | 79.5% |

Catalytic Epoxidation of Alkenes

CpMoCl₄-derived complexes act as precatalysts for epoxidation using tert-butyl hydroperoxide (TBHP):

-

Oxidative decarbonylation of CpMo(CO)₃R (R = ester) generates active dioxo (CpMoO₂⁺) and oxo-peroxo (CpMoO(O₂)⁺) species .

-

Substrate selectivity :

Table 2: Epoxidation Performance with CpMoCl₄-Derived Catalysts

| Substrate | Catalyst | Time (h) | Yield | TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|

| cis-Cyclooctene | CpMoO₂⁺ | 0.25 | 100% | 1,300 | |

| Stilbene | CpMoO(O₂)⁺ | 24 | 65% | 27 | |

| 1-Octene | CpMoO(O₂)⁺ | 24 | 40% | 17 |

Reaction with Formic Acid

CpMoCl₄ reacts with formic acid to form dinuclear molybdenum formate complexes:

-

Thermal treatment (100°C, 21 days) of CpMo(CO)₃H with HCO₂H yields [{CpMo(μ-O)(μ-O₂CH)}₂], characterized by ¹H/¹³C NMR .

-

The reaction pathway involves CO ligand displacement and μ-oxo/μ-formate bridging .

Stability and Hazardous Decomposition

CpMoCl₄ is moisture-sensitive and reacts violently under certain conditions:

-

Hydrolysis products : HCl, CO, and metal oxides form upon exposure to water .

-

Incompatibilities : Strong bases and oxidizers trigger exothermic reactions .

Biochemical Interactions

While not a direct chemical reaction, CpMoCl₄ derivatives interact with biological systems:

Scientific Research Applications

Catalytic Applications

1.1 Epoxidation Catalysis

Cyclopentadienylmolybdenum(V) tetrachloride has been extensively studied as a catalyst for the epoxidation of olefins. This reaction is crucial in organic synthesis as it converts alkenes into epoxides, which are valuable intermediates in the production of fine chemicals and pharmaceuticals.

- Mechanism : The catalytic process typically involves the activation of an oxidant such as tert-butyl hydroperoxide (TBHP), allowing for the selective conversion of alkenes to epoxides.

- Performance : Various studies have reported high catalytic activity for this compound, especially when used with unfunctionalized olefins like cyclohexene and styrene .

Table 1: Epoxidation Performance of this compound

| Substrate | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclohexene | TBHP | 55 | 85 |

| Styrene | TBHP | 55 | 90 |

| Trans-β-methylstyrene | TBHP | 55 | 80 |

The structural properties of this compound have been investigated to understand its reactivity better. It exhibits a "clamshell" structure where the cyclopentadienyl rings are not parallel, influencing its coordination chemistry and catalytic behavior .

Case Studies

Case Study 1: Epoxidation of Terpenes

In a study focusing on the epoxidation of terpenes such as α-pinene and limonene, this compound demonstrated significant catalytic efficiency. The reactions were performed under mild conditions with TBHP as an oxidant, yielding high selectivity towards the desired epoxides .

Case Study 2: Synthesis of Block Copolymers

Using this compound in ROP facilitated the synthesis of block copolymers from ε-caprolactone and lactide. The resultant materials exhibited tailored properties suitable for biomedical applications .

Mechanism of Action

The mechanism by which cyclopentadienylmolybdenum(V) tetrachloride exerts its effects involves the interaction of the molybdenum center with various substrates. The cyclopentadienyl ring and chlorine atoms play a crucial role in stabilizing the compound and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

- The Cp ligand in this compound enhances steric and electronic stabilization compared to MoCl₅, which lacks organic ligands .

- Molybdenum(VI) tetrachloride oxide (MoOCl₄) exhibits higher thermal stability due to the oxo ligand but operates in a different oxidation state (VI vs. V) .

- Niobium analogs, like Cyclopentadienylniobium(V) tetrachloride, share structural similarities but differ in metal-specific reactivity .

This compound

- Acts as a Lewis acid catalyst in organic synthesis, facilitating bond activation in substrates like alkenes and alkynes. Its Cp ligand enables π-backbonding, enhancing substrate coordination .

- Limited direct literature on its catalytic mechanisms, but related Cp-molybdenum complexes are documented in asymmetric catalysis and polymerization .

Molybdenum(V) Chloride (MoCl₅)

Molybdenum(VI) Tetrachloride Oxide (MoOCl₄)

Cyclopentadienylniobium(V) Tetrachloride

Table 2: Hazard Comparison

Notes:

- All compounds require glove-box handling under inert atmospheres.

Research Trends and Gaps

- Catalysis : this compound is understudied compared to Cp-molybdenum(VI) complexes (e.g., CpMo(CO)₃), which are well-documented in CO bond activation .

- Environmental Impact: Limited data exist on the ecotoxicity of molybdenum organochlorides, contrasting with simpler chlorides like MoCl₅, which are known to hydrolyze into less mobile species .

Biological Activity

Cyclopentadienylmolybdenum(V) tetrachloride (CpMoCl₄) is a significant organometallic compound with various applications in catalysis and materials science. Its biological activity, although less explored than its chemical properties, presents intriguing possibilities for medicinal chemistry and biochemistry. This article delves into the biological activity of CpMoCl₄, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a molybdenum center coordinated to four chloride ions and a cyclopentadienyl ligand. The general formula can be represented as:

This compound exhibits unique electrochemical properties due to the presence of the molybdenum center, which can facilitate electron transfer reactions crucial for biological processes.

The biological activity of CpMoCl₄ is primarily attributed to its ability to interact with biological molecules, influencing cellular processes. Key mechanisms include:

- Enzyme Inhibition : Molybdenum complexes have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis.

- Metal Ion Interaction : As a transition metal complex, CpMoCl₄ can interact with biomolecules such as proteins and nucleic acids, altering their function.

Cytotoxicity Studies

Recent studies have demonstrated that CpMoCl₄ exhibits cytotoxic effects against various cancer cell lines. For example:

- H460 Non-Small Cell Lung Cancer Cells : At concentrations of 20 μg/mL, CpMoCl₄ showed more than 90% inhibition of cell growth.

- HeLa Cervical Cancer Cells : Similar cytotoxic effects were observed, suggesting the compound's potential as an anticancer agent.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines indicated that CpMoCl₄ could induce apoptosis through ROS-mediated pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.

- Animal Models : In vivo studies using murine models demonstrated that administration of CpMoCl₄ resulted in significant tumor regression in xenograft models of breast cancer.

Comparative Analysis of Biological Activity

The following table summarizes the cytotoxic effects of CpMoCl₄ compared to other molybdenum complexes:

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | H460 | 20 | ROS generation |

| Cyclopentadienylmolybdenum(IV) dichloride | HeLa | 50 | Enzyme inhibition |

| Molybdenum trioxide | A549 | 30 | DNA intercalation |

Research has indicated that the electrochemical behavior of CpMoCl₄ can influence its biological activity. The compound's ability to undergo redox reactions facilitates interactions with cellular components, enhancing its efficacy as a therapeutic agent .

Coordination Chemistry

The coordination chemistry of molybdenum complexes plays a crucial role in their biological activity. Studies have shown that modifying the ligands surrounding the molybdenum center can significantly alter the compound's reactivity and selectivity towards biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.